Ortho-Substitution Structural Basis for Predicted LSD1-over-MAO-B Selectivity vs. Tranylcypromine
In the Mimasu et al. (2010) structural study of LSD1 and MAO-B co-crystallized with tranylcypromine-derived inhibitors, ortho-substituted trans-2-PCPA derivatives were predicted to experience drastic steric hindrance with MAO-B active-site residues Y398 and Y435, while the wider LSD1 active-site cavity accommodates ortho-substituents without steric penalty [1]. This ortho-substitution strategy was the explicit design rationale for S2101 and related high-selectivity LSD1 inhibitors. Tranylcypromine (unsubstituted 2-PCPA) showed LSD1 IC₅₀ = 184 μM with poor selectivity (Ki MAO-A = 5 μM; Ki MAO-B = 26 μM), whereas ortho-substituted 2-PCPA derivatives achieved kinact/KI values up to 4560 M⁻¹s⁻¹ against LSD1 . The target compound's ortho-difluoromethoxy phenyl substitution positions it within this validated structural strategy. No direct IC₅₀ data were located for this specific compound at the time of evidence collection.
| Evidence Dimension | Steric compatibility of ortho-substituted 2-PCPA derivatives with LSD1 vs. MAO-B active sites |
|---|---|
| Target Compound Data | Ortho-OCF₂H substitution predicted compatible with LSD1 cavity; no direct IC₅₀ data available |
| Comparator Or Baseline | Tranylcypromine: LSD1 IC₅₀ = 184 μM, Ki = 100 μM; MAO-A Ki = 5 μM; MAO-B Ki = 26 μM. S2101 (ortho-substituted): LSD1 IC₅₀ = 0.99 μM, Ki = 610 nM; MAO-A Ki = 110 μM; MAO-B Ki = 17 μM |
| Quantified Difference | Ortho-substitution strategy yielded ~186-fold improvement in LSD1 IC₅₀ (S2101 vs. tranylcypromine) and 22-fold MAO-A selectivity improvement. Target compound's ortho-OCF₂H group is structurally consistent with this selectivity strategy. |
| Conditions | Crystal structures: LSD1-CoREST and MAO-B with inhibitor adducts (PDB); biochemical assay: peroxidase-coupled reaction with recombinant human enzymes |
Why This Matters
This ortho-substitution design principle is the key structural determinant for achieving LSD1-selective tool compounds; procurement of the target compound enables SAR exploration within this validated selectivity paradigm.
- [1] Mimasu, S., Sengoku, T., Fukuzawa, S., Umehara, T., & Yokoyama, S. (2010). Structurally Designed trans-2-Phenylcyclopropylamine Derivatives Potently Inhibit Histone Demethylase LSD1/KDM1. Biochemistry, 49(31), 6494–6503. DOI: 10.1021/bi100299r. Ortho-substituted 2-PCPA derivatives exhibit drastic hindrance with MAO-B Y398/Y435 but not LSD1. View Source
